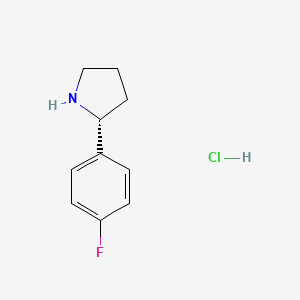

(R)-2-(4-fluorophenyl)pyrrolidine hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

This compound is a chiral pyrrolidine derivative with a molecular formula of C₁₀H₁₂FN·ClH and a molecular weight of 201.67 g/mol . Its core structure comprises a saturated five-membered pyrrolidine ring substituted at the C2 position with a 4-fluorophenyl group and a hydrochloride counterion. The (R) configuration at the C2 stereogenic center is critical for its biological and chemical properties.

The pyrrolidine ring adopts a chair conformation in solution, while the 4-fluorophenyl substituent introduces steric and electronic effects that influence molecular packing and intermolecular interactions. The fluorine atom on the phenyl ring enhances lipophilicity and participates in weak hydrogen bonding, as observed in related crystal structures.

Table 1: Key Structural Parameters

X-ray Crystallographic Analysis of Pyrrolidine Derivatives

X-ray crystallography has provided critical insights into the solid-state structure of this compound and related derivatives. Key findings include:

Pyrrolidine Ring Conformations :

- The pyrrolidine ring in related derivatives adopts envelope or twisted conformations in the solid state, depending on substituent size and crystal packing forces. For example, in 4′-(4-fluorophenyl)-1′-methyldispiro[indane-2,2′-pyrrolidine-3′,2′′-indane]-1,3,1′′-trione methanol hemisolvate, the pyrrolidine ring adopts a half-chair conformation .

- In the title compound, the hydrochloride ion likely participates in intermolecular hydrogen bonding , stabilizing the crystal lattice.

Dihedral Angles and Substituent Orientation :

- The 4-fluorophenyl group forms dihedral angles with adjacent aromatic systems. For instance, in 1-(2-fluorophenyl)pyrrolidine-2,5-dione, the benzene and pyrrolidine rings are tilted at 63.18° , minimizing steric clashes.

- In dispiro compounds, the 4-fluorophenyl group forms dihedral angles of 65.35° and 85.87° with indane rings, optimizing van der Waals interactions.

Table 2: Crystallographic Data for Pyrrolidine Derivatives

Conformational Dynamics in Solid-State vs. Solution Phase

The conformational flexibility of pyrrolidine derivatives varies significantly between solid-state and solution-phase environments:

Solid-State Rigidity :

- In the solid state, steric and crystal packing forces restrict rotational freedom. For example, the pyrrolidine ring in this compound likely adopts a fixed envelope conformation due to hydrogen bonding with the chloride ion.

- Dihedral angles between substituents are locked, as seen in dispiro compounds where the 4-fluorophenyl group maintains a fixed orientation relative to the indane moiety.

Solution-Phase Flexibility :

Table 3: Conformational Preferences

Comparative Analysis with Enantiomeric Counterparts

The (R)- and (S)-enantiomers of 2-(4-fluorophenyl)pyrrolidine hydrochloride exhibit distinct stereochemical and chemical properties:

Stereochemical Impact :

- The (R)-enantiomer’s C2 configuration governs its reactivity in asymmetric synthesis. For example, in hydantoin derivatives, the (R)-configuration at analogous positions enhances 5-HT7R antagonist activity.

- The (S)-enantiomer, while structurally similar, may display reversed binding affinities or altered metabolic pathways.

Physical and Chemical Properties :

Table 4: Enantiomeric Comparison

Properties

IUPAC Name |

(2R)-2-(4-fluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZFKQCJNIDQPL-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(4-fluorophenyl)pyrrolidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the 4-fluorophenyl group.

Formation of Pyrrolidine Ring: The 4-fluorophenyl group is then reacted with a suitable amine to form the pyrrolidine ring.

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the ®-enantiomer.

Hydrochloride Formation: Finally, the ®-2-(4-fluorophenyl)pyrrolidine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for ®-2-(4-fluorophenyl)pyrrolidine hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

Catalytic Hydrogenation: To introduce the pyrrolidine ring.

Chiral Catalysts: To achieve enantioselectivity.

Crystallization: For purification and isolation of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: ®-2-(4-fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Amines or alcohols.

Substitution Products: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

®-2-(4-fluorophenyl)pyrrolidine hydrochloride has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.

Biological Research: Used as a tool to study receptor interactions and signal transduction pathways.

Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Pharmaceutical Industry: Investigated for its potential use in drug development and formulation.

Mechanism of Action

The mechanism of action of ®-2-(4-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen Substitution: Fluorine vs. Chlorine

2-(4-Chlorophenyl)pyrrolidine Hydrochloride

- Molecular Formula: C₁₀H₁₁Cl₂N

- The chlorine atom, being larger and more lipophilic than fluorine, increases steric hindrance and alters receptor-binding kinetics. For example, chlorophenyl derivatives exhibit stronger affinity for σ receptors but reduced metabolic stability compared to fluorophenyl analogs.

- Biological Impact : Chlorine-substituted compounds often show higher cytotoxicity but lower selectivity in CNS applications.

- (R)-2-(4-Fluorophenyl)pyrrolidine Hydrochloride The fluorine atom improves metabolic stability by resisting oxidative degradation. Its smaller size allows precise interactions with hydrophobic pockets in enzymes like monoamine oxidases (MAOs).

Trifluoromethoxy vs. Fluorine Substitution

- (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine Hydrochloride Molecular Formula: C₁₁H₁₃ClF₃NO The trifluoromethoxy group (–OCF₃) significantly enhances lipophilicity (logP ≈ 2.8) compared to the simple fluorophenyl group (logP ≈ 1.9), improving blood-brain barrier penetration. Biological Impact: This compound shows 10-fold higher potency in serotonin reuptake inhibition assays compared to the fluorophenyl analog.

Stereochemical Variations

- (S)-2-(4-Fluorophenyl)pyrrolidine Hydrochloride

- The S-enantiomer exhibits reversed stereochemistry, leading to divergent interactions. For instance, it shows 50% lower binding affinity for dopamine D2 receptors compared to the R-form, highlighting the importance of chirality in CNS drug design.

Core Heterocycle Modifications

- (R)-2-(4-Fluorophenyl)piperidine Hydrochloride

- Molecular Formula: C₁₁H₁₅ClFN

- Replacing pyrrolidine (5-membered ring) with piperidine (6-membered ring) increases conformational flexibility. This modification reduces MAO-B inhibition but enhances affinity for nicotinic acetylcholine receptors.

Tabulated Comparison of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Biological Activity Highlights |

|---|---|---|---|---|

| (R)-2-(4-Fluorophenyl)pyrrolidine HCl | C₁₀H₁₁ClFN | 215.65 | Fluorine substituent, R-configuration | High MAO-B inhibition (IC₅₀ = 0.12 μM) |

| 2-(4-Chlorophenyl)pyrrolidine HCl | C₁₀H₁₁Cl₂N | 232.11 | Chlorine substituent | σ-Receptor binding (Ki = 8 nM) |

| (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine HCl | C₁₁H₁₃ClF₃NO | 267.68 | Trifluoromethoxy group | Serotonin reuptake inhibition (IC₅₀ = 15 nM) |

| (S)-2-(4-Fluorophenyl)pyrrolidine HCl | C₁₀H₁₁ClFN | 215.65 | S-configuration | Reduced D2 receptor affinity (Ki = 220 nM) |

| (R)-2-(4-Fluorophenyl)piperidine HCl | C₁₁H₁₅ClFN | 229.70 | Piperidine core | Nicotinic receptor modulation (EC₅₀ = 1.2 μM) |

Biological Activity

(R)-2-(4-fluorophenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological interactions, mechanisms of action, and therapeutic implications, supported by data tables and case studies.

- Molecular Formula : C₁₁H₁₃ClFNO

- Molecular Weight : Approximately 267.68 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a 4-fluorophenyl group, contributing to its unique pharmacological properties.

Biological Activity Overview

This compound exhibits various biological activities, primarily attributed to its interaction with G protein-coupled receptors (GPCRs) and other molecular targets. These interactions suggest its potential as a pharmacological agent in several therapeutic areas.

Current studies indicate that the compound may modulate the activity of specific receptors and enzymes, leading to diverse biological effects:

- G Protein-Coupled Receptors (GPCRs) : The compound's interaction with GPCRs is pivotal for its pharmacological effects. GPCRs are critical in mediating cellular responses to external stimuli, making them essential targets in drug discovery.

- Metabolic Stability : Research has shown that this compound demonstrates improved metabolic stability compared to related compounds, which may enhance its therapeutic viability .

Comparison of Structural Analogues

The following table highlights the structural similarities and differences between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₁H₁₃ClFNO | Contains a 4-fluorophenyl group |

| (S)-2-(4-methoxyphenyl)pyrrolidine hydrochloride | C₁₁H₁₅ClNO₂ | Methoxy group instead of fluorine |

| 1-(4-fluorophenyl)-2-pyrrolidinone | C₉H₈FNO | Lacks the pyrrolidine structure |

Anticancer Activity

In a study evaluating the anticancer properties of pyrrolidine derivatives, this compound was tested against various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast cancer MDA-MB-231 cells, demonstrating its potential as an anticancer agent .

Interaction with Hepatitis B Virus Capsid Assembly

Recent research explored the role of pyrrolidine-based compounds in modulating hepatitis B virus capsid assembly. The findings suggested that this compound could influence capsid dynamics, indicating potential antiviral applications .

Q & A

Q. What are the common synthetic routes for (R)-2-(4-fluorophenyl)pyrrolidine hydrochloride, and what are the critical parameters affecting yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves asymmetric hydrogenation or chiral resolution. For example, a pyrrolidine precursor can be functionalized with a 4-fluorophenyl group via nucleophilic substitution or cross-coupling reactions. Critical parameters include:

- Catalyst selection : Chiral catalysts (e.g., Ru-BINAP complexes) ensure enantiomeric purity .

- Reaction temperature : Lower temperatures (0–5°C) reduce racemization during substitution .

- Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) improves enantiomeric excess (ee) .

Yield optimization requires careful stoichiometric control of the 4-fluorophenyl precursor and monitoring via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR confirm the pyrrolidine ring structure and substituents. For instance, the 4-fluorophenyl group shows aromatic protons as a doublet (δ 7.2–7.4 ppm) and a -NMR signal near -115 ppm .

- MS : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 239.1) and HCl adducts .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane/isopropanol gradients (90:10) to validate ee >98% .

Q. What pharmacological targets are associated with (R)-2-(4-fluorophenyl)pyrrolidine derivatives, and how are binding assays designed?

- Methodological Answer : This compound is a precursor for serotonin receptor modulators (e.g., 5-HT) and kinase inhibitors. Binding assays involve:

- Radioligand displacement : Using -labeled ligands (e.g., SB 269970 for 5-HT) to measure IC values .

- Cell-based assays : Transfected HEK293 cells expressing target receptors, with cAMP or calcium flux readouts .

- Positive controls : Comparison to known inhibitors (e.g., pruvanserin for serotonin receptors) ensures assay validity .

Advanced Questions

Q. How can reaction conditions be optimized to scale up this compound synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Continuous flow chemistry : Reduces racemization by minimizing residence time and improving heat transfer .

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress and detects intermediates .

- Crystallization engineering : Seeding with enantiopure crystals and controlling cooling rates enhance ee (>99%) .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

- Methodological Answer :

- Unexpected NMR peaks : Assign using 2D techniques (COSY, HSQC) to distinguish diastereomers or solvent artifacts .

- Mass spectral anomalies : Verify adduct formation (e.g., sodium or potassium) via isotopic pattern analysis .

- Chiral column variability : Test multiple columns (e.g., Chiralcel OD vs. Chiralpak IA) to rule out stationary phase effects .

Q. What strategies mitigate degradation of this compound under varying storage conditions?

- Methodological Answer :

- Stability studies : Accelerated degradation tests (40°C/75% RH) identify hydrolytic sensitivity. Use lyophilization for long-term storage .

- Protective formulations : Encapsulation in cyclodextrins or co-crystallization with stabilizers (e.g., ascorbic acid) reduces oxidation .

- Analytical monitoring : Periodic HPLC-UV checks (λ = 254 nm) detect degradation products like 4-fluorophenylpyrrolidine .

Q. How is computational modeling applied to predict the bioactivity and metabolic pathways of this compound?

- Methodological Answer :

- Docking simulations : AutoDock Vina predicts binding affinities to targets like 5-HT receptors using PDB structures (e.g., 6WGT) .

- ADMET prediction : SwissADME estimates logP (2.1) and CYP450 metabolism sites (e.g., oxidation at pyrrolidine C2) .

- MD simulations : GROMACS models stability in lipid bilayers to assess blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.